REACTION_CXSMILES
|
[O-:1][Sn:2]([O-:4])=[O:3].[Na+:5].[Na+].[Co:7]([Cl:9])[Cl:8]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Co:7]([Cl:9])[Cl:8].[O-:3][Sn:2]([O-:4])=[O:1].[Na+:5].[Na+:5] |f:0.1.2,5.6.7.8.9.10.11,12.13.14|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Sn](=O)[O-].[Na+].[Na+]
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co](Cl)Cl
|
Name
|
SiO2
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cobalt(II) stannate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CoSnO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
SiO2 CoSnO3(80)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring (10-12 mL/min) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hrs at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hrs at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The material was then collected on a Buchner funnel (Watman #541 filter paper)
|
Type
|
WASH
|
Details
|
washed with deionized H2O
|
Type
|
CUSTOM
|
Details
|
to remove the sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried overnight at 120° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
In order to obtain the anhydrous catalyst
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[Co](Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Sn](=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Sn:2]([O-:4])=[O:3].[Na+:5].[Na+].[Co:7]([Cl:9])[Cl:8]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Co:7]([Cl:9])[Cl:8].[O-:3][Sn:2]([O-:4])=[O:1].[Na+:5].[Na+:5] |f:0.1.2,5.6.7.8.9.10.11,12.13.14|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Sn](=O)[O-].[Na+].[Na+]
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co](Cl)Cl
|
Name
|
SiO2
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cobalt(II) stannate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CoSnO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
SiO2 CoSnO3(80)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring (10-12 mL/min) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hrs at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hrs at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The material was then collected on a Buchner funnel (Watman #541 filter paper)
|
Type
|
WASH
|
Details
|
washed with deionized H2O
|
Type
|
CUSTOM
|
Details
|
to remove the sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried overnight at 120° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
In order to obtain the anhydrous catalyst
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[Co](Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Sn](=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |